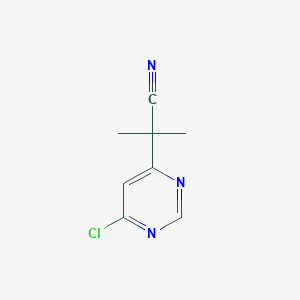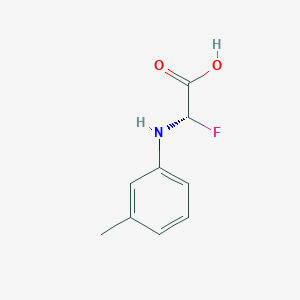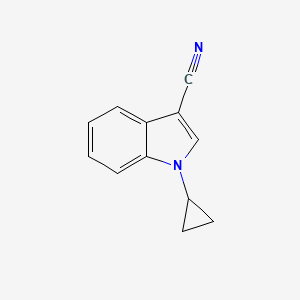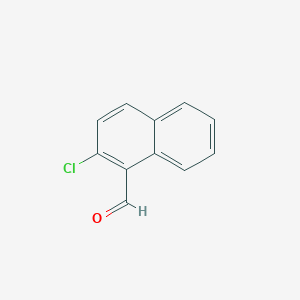
2-(2,2,2-Trifluoroethyl)-1H-imidazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2,2-Trifluoroethyl)-1H-imidazole hydrochloride: is a chemical compound that features a trifluoroethyl group attached to an imidazole ring. This compound is of interest due to its unique chemical properties, which are influenced by the presence of the trifluoromethyl group. The trifluoromethyl group imparts increased lipophilicity and metabolic stability, making the compound valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoroethyl)-1H-imidazole hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine hydrochloride with an imidazole derivative. One common method includes the use of iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution . This one-pot N–H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,2,2-Trifluoroethyl)-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation and reduction under appropriate conditions.
Addition Reactions: The compound can participate in addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while nucleophilic substitution can result in various substituted imidazole derivatives.
Applications De Recherche Scientifique
Chemistry: 2-(2,2,2-Trifluoroethyl)-1H-imidazole hydrochloride is used as a building block in the synthesis of fluorinated organic compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the effects of fluorinated groups on biological activity. It can be incorporated into peptides and proteins to investigate their structure and function.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs with improved metabolic stability and bioavailability. Fluorinated compounds are known to enhance the pharmacokinetic properties of drugs.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(2,2,2-Trifluoroethyl)-1H-imidazole hydrochloride involves its interaction with molecular targets through the trifluoroethyl group. The electronegativity of the trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of enzymes and alter the biological pathways in which they are involved.
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoroethanol: A related compound with a trifluoroethyl group attached to an alcohol.
2,2,2-Trifluoroethylamine: Another similar compound used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 2-(2,2,2-Trifluoroethyl)-1H-imidazole hydrochloride is unique due to the presence of both the imidazole ring and the trifluoroethyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications. The imidazole ring provides a versatile scaffold for chemical modifications, while the trifluoroethyl group enhances lipophilicity and metabolic stability.
Propriétés
Formule moléculaire |
C5H6ClF3N2 |
|---|---|
Poids moléculaire |
186.56 g/mol |
Nom IUPAC |
2-(2,2,2-trifluoroethyl)-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C5H5F3N2.ClH/c6-5(7,8)3-4-9-1-2-10-4;/h1-2H,3H2,(H,9,10);1H |
Clé InChI |
NRSGNZLAAOPXLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N1)CC(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-tert-Butyl-1-oxaspiro[3.5]nonane](/img/structure/B11907570.png)

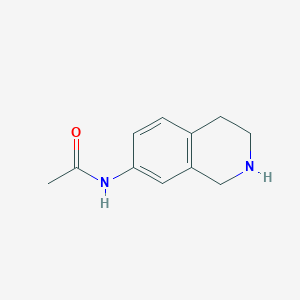


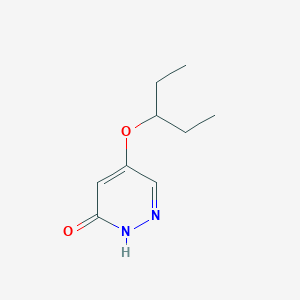
![6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11907591.png)
